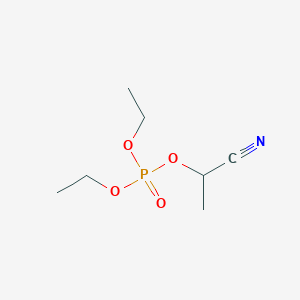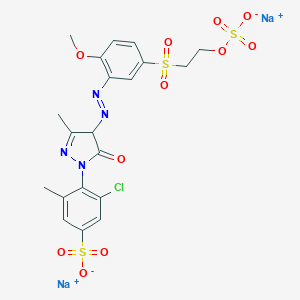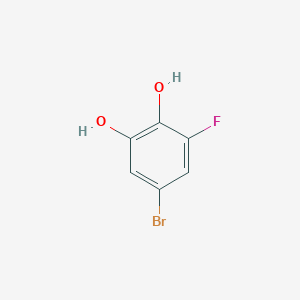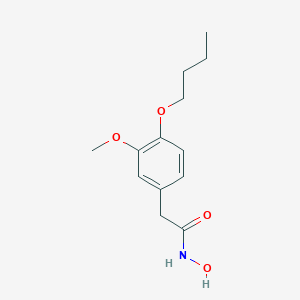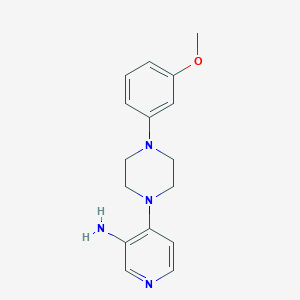
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. Piperazine has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is not fully understood. However, it has been found to interact with various cellular targets such as DNA, RNA, and enzymes. It has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- in lab experiments include its wide range of applications, its availability, and its relatively low cost. However, its limitations include its potential toxicity and the need for caution when handling it.
Direcciones Futuras
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with cellular targets. In addition, further research is needed to determine its potential toxicity and to develop safe handling procedures for it.
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its interactions with cellular targets.
Métodos De Síntesis
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-4-pyridinecarboxylic acid with 3-methoxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been extensively used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
Propiedades
Número CAS |
16122-19-3 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- |
Fórmula molecular |
C16H20N4O |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-3-13(11-14)19-7-9-20(10-8-19)16-5-6-18-12-15(16)17/h2-6,11-12H,7-10,17H2,1H3 |
Clave InChI |
KVHBGIVUZMOJRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Otros números CAS |
16122-19-3 |
Sinónimos |
4-[4-(3-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



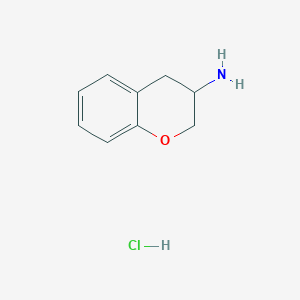
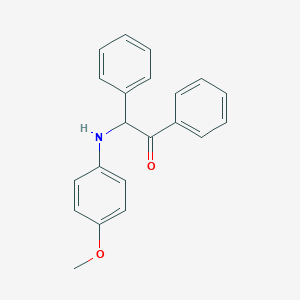
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
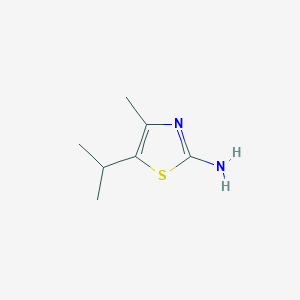
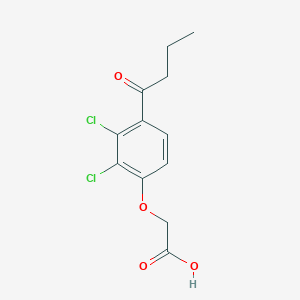
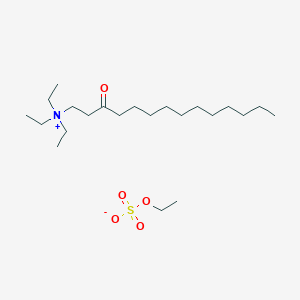
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
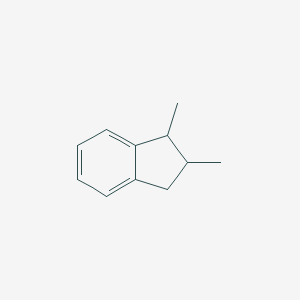
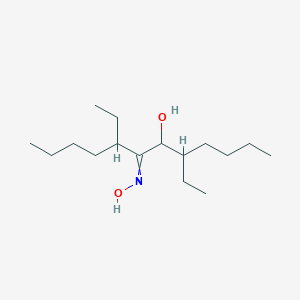
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
